molecular formula C13H11N B2462197 N-propargylnaphtylamine CAS No. 18542-47-7

N-propargylnaphtylamine

Cat. No. B2462197
CAS RN: 18542-47-7
M. Wt: 181.238
InChI Key: FXKHLKIXEAWBFQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Treatment of Neurodegenerative Disorders

Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds have been found to have antiapoptotic functions, which makes them useful for symptomatic and neuroprotective treatment .

Monoamine Oxidase Inhibitor

Pargyline (N-methyl-N-propagylbenzylamine) is a monoamine oxidase inhibitor. Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .

Treatment of Type 1 Diabetes

Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes, and the cardiovascular complications associated with it .

Cancer Treatment

Pargyline also inhibits lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .

Supercapacitor Applications

Poly(1-naphthylamine) (PNA) nanoparticles, which can be synthesized from 1-naphthylamine, have been explored for supercapacitor applications . The supercapacitor properties of the prepared PNA nanoparticles were evaluated with cyclic voltammetry (CV) and galvanostatic charge–discharge (GCD) methods at different scan rates and current densities .

Photocatalytic Applications

PNA nanoparticles have also been investigated for photocatalytic applications, specifically for the degradation of methylene blue (MB) in water under UV irradiation . This makes PNA nanoparticles a potential candidate for environmental remediation applications.

Mechanism of Action

Target of Action

N-propargylnaphtylamine, also known as N-prop-2-ynylnaphthalen-1-amine, is a propargylamine derivative . Propargylamine derivatives, such as pargyline, rasagiline, and selegiline, are known to target monoamine oxidase (MAO), specifically the MAO-B isoform . MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

N-propargylnaphtylamine, like other propargylamine derivatives, acts as an irreversible selective MAO-B inhibitor . This means it binds to the MAO-B enzyme and inhibits its activity, preventing the breakdown of monoamines, which are neurotransmitters such as dopamine and serotonin .

Biochemical Pathways

The inhibition of MAO-B leads to an increase in the levels of monoamines in the brain . This can have various effects on the biochemical pathways in the brain, particularly those involving neurotransmission. For instance, increased levels of dopamine can enhance the activity of the dopaminergic pathways, which are involved in the regulation of movement and mood .

Pharmacokinetics

Similar propargylamine derivatives like rasagiline and selegiline are well-absorbed orally and widely distributed in the body . They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The inhibition of MAO-B by N-propargylnaphtylamine can lead to increased levels of monoamines in the brain. This can result in various molecular and cellular effects, such as enhanced neurotransmission and potential neuroprotective effects . For instance, rasagiline, a propargylamine derivative, has been found to prevent apoptosis (cell death) by reducing oxidative stress and stabilizing mitochondrial membranes .

Safety and Hazards

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Future Directions

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properties

IUPAC Name

N-prop-2-ynylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9,14H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKHLKIXEAWBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propargylnaphtylamine

CAS RN

18542-47-7
Record name N-(prop-2-yn-1-yl)naphthalen-1-amine
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